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Compound of Interest

Compound Name: Biurea

Cat. No.: B089910

Spectroscopic Data of Biurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
biurea (Hydrazine-1,2-dicarboxamide), a compound of interest in various chemical and
pharmaceutical research fields. The following sections detail its mass spectrometry, infrared
(IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics,
including experimental protocols and data interpretation.

Mass Spectrometry

Mass spectrometry of biurea is crucial for its identification and quantification, particularly in
complex matrices. Electron ionization (El) and electrospray ionization (ESI) are common
techniques used for its analysis.

Data Presentation

Table 1: Mass Spectrometry Data for Biurea
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lonization Mode m/z Value Identification

El 118 Molecular lon [M]e+

El 75 Fragment lon

El 44 Fragment lon (Top Peak)
El 43 Fragment lon

Data sourced from the National Institute of Standards and Technology (NIST) Mass
Spectrometry Data Center.[1]

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

A typical experimental setup for the EI-MS analysis of biurea is as follows:

Sample Introduction: A solid probe or a gas chromatography (GC) inlet can be used to
introduce the sample into the ion source. For GC-MS, a suitable capillary column (e.g., a
polar stationary phase) is used to separate the analyte before it enters the mass
spectrometer.

« lonization: The sample is bombarded with a beam of electrons, typically at an energy of 70
eV, to induce ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass
analyzer.

o Detection: An electron multiplier or a Faraday cup is used to detect the ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of biurea shows characteristic absorption bands corresponding to
the vibrations of its amide and hydrazine moieties.
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Data Presentation

Table 2: Infrared (IR) Spectroscopy Peak Table for Biurea

Wavenumber (cm~—?) Vibrational Mode Assignment
~3400 - 3200 N-H stretching (amide and hydrazine)
~1680 - 1640 C=0 stretching (Amide I)

~1620 - 1580 N-H bending (Amide II)

~1400 - 1300 C-N stretching

Note: The exact peak positions can vary slightly depending on the sample preparation method
(e.g., KBr pellet, Nujol mull) and the instrument's resolution. The data is referenced from the
Coblentz Society IR Collection (IR: 2265).[1]

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

The following protocol is generally used for acquiring the FTIR spectrum of solid biurea:
e Sample Preparation:

o KBr Pellet Method: A small amount of finely ground biurea (1-2 mg) is intimately mixed
with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed
under high pressure in a die to form a transparent pellet.

o Nujol Mull Method: A small amount of biurea is ground with a few drops of Nujol (a mineral
oil) to form a paste (mull). The mull is then placed between two KBr or NaCl plates.

o Data Acquisition: The prepared sample is placed in the sample holder of an FTIR
spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm~* by co-
adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the KBr
pellet or Nujol is recorded separately and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen (*H) and carbon (33C) atoms in a molecule. Due to biurea's limited solubility in many
common NMR solvents, deuterated dimethyl sulfoxide (DMSO-de) is a suitable choice.

Data Presentation

Table 3: 1H and 3C NMR Spectroscopic Data for Biurea in DMSO-ds

Chemical Shift (5,

Nucleus Multiplicity Assignment
ppm)

H ~7.5-8.0 Broad singlet NH

H ~5.8-6.2 Broad singlet NH:z

13C ~158 - 160 - C=0

Note: The chemical shifts are approximate and can be influenced by concentration,
temperature, and the specific NMR instrument used. The data is referenced from the Sadtler
Research Laboratories Spectral Collection (NMR: 10657).[1]

Experimental Protocol: *H and **C NMR Spectroscopy

A general protocol for obtaining the NMR spectra of biurea is as follows:

o Sample Preparation: A sufficient amount of biurea is dissolved in deuterated dimethyl
sulfoxide (DMSO-ds) to achieve a concentration suitable for NMR analysis (typically 5-10 mg
in 0.5-0.7 mL of solvent). A small amount of a reference standard, such as tetramethylsilane
(TMS), may be added.

e Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and
shimmed to optimize the magnetic field homogeneity.

e 1H NMR Data Acquisition: A standard one-dimensional proton NMR experiment is performed.
Key parameters to set include the spectral width, the number of scans, and the relaxation
delay.
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e 13C NMR Data Acquisition: A one-dimensional carbon NMR experiment with proton
decoupling is typically performed. Due to the lower natural abundance and smaller
gyromagnetic ratio of 13C, a larger number of scans is usually required to obtain a good
signal-to-noise ratio.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like biurea.
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General Workflow for Spectroscopic Analysis of Biurea
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Biurea
https://pubchem.ncbi.nlm.nih.gov/compound/Biurea
https://www.benchchem.com/product/b089910#spectroscopic-data-of-biurea-nmr-ir-mass-spec
https://www.benchchem.com/product/b089910#spectroscopic-data-of-biurea-nmr-ir-mass-spec
https://www.benchchem.com/product/b089910#spectroscopic-data-of-biurea-nmr-ir-mass-spec
https://www.benchchem.com/product/b089910#spectroscopic-data-of-biurea-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b089910?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

